molecular formula C16H18N2O4S B602047 Febuxostat impurity 7 CAS No. 1350352-70-3

Febuxostat impurity 7

Numéro de catalogue: B602047
Numéro CAS: 1350352-70-3
Poids moléculaire: 334.4 g/mol
Clé InChI: MDMGIABSBHFMNF-REZTVBANSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Febuxostat Impurity 7 (chemical name: 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid derivative) is a process-related impurity identified during the synthesis of Febuxostat, a non-purine selective xanthine oxidase (XO) inhibitor used to treat hyperuricemia and gout . This impurity arises from incomplete reactions or side products during the manufacturing process, particularly during esterification or hydrolysis steps of intermediates like Febuxostat ethyl ester . Structurally, it retains the core thiazole-carboxylic acid moiety of Febuxostat but differs in specific functional groups or stereochemical arrangements, which may affect its pharmacological and toxicological profiles . Regulatory guidelines mandate its control at levels ≥0.10% to ensure drug safety and efficacy .

Méthodes De Préparation

Synthetic Pathways for Febuxostat Impurity 7

Esterification Reaction with n-Butanol

The primary route to this compound involves the esterification of 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid (febuxostat intermediate) with n-butanol under acidic conditions . This reaction proceeds via sulfuric acid-catalyzed nucleophilic acyl substitution, where the carboxylic acid group of the intermediate reacts with n-butanol to form the corresponding butyl ester.

Procedure :

  • Reaction Setup : A mixture of 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylic acid (5.0 g, 0.016 mol) and concentrated sulfuric acid (3.0–4.0 mL) in n-butanol (50.0 mL) is stirred at 25–30°C.

  • Reflux : The solution is heated to reflux (117–118°C) for 10–12 hours.

  • Workup : After cooling, the solvent is distilled under vacuum at 50–55°C to yield an oily residue.

  • Purification : The residue is dissolved in methylene chloride (100.0 mL), washed with 5% sodium bicarbonate (3 × 20.0 mL), dried over sodium sulfate, and concentrated to obtain this compound as a white solid.

Key Parameters :

  • Catalyst : Sulfuric acid (10–15% v/v relative to solvent).

  • Solvent : n-Butanol (10:1 solvent-to-substrate ratio).

  • Yield : 85–90% after purification .

Formation During Acidic Isolation

Impurity 7 also forms during the isolation of febuxostat in step 2 of its synthesis, where acidic pH adjustment (pH 1–2) promotes esterification between residual n-butanol and the carboxylic acid intermediate . This side reaction underscores the importance of pH control and solvent removal in minimizing impurity levels.

Optimization Strategies for Minimizing Impurity Formation

Control of Reaction Conditions

  • Temperature Moderation : Maintaining reflux temperatures below 120°C prevents decomposition of the ester product .

  • Catalyst Concentration : Limiting sulfuric acid to ≤15% v/v reduces side reactions such as dehydration or sulfonation .

  • Solvent Purity : Anhydrous n-butanol minimizes hydrolysis of the ester back to the carboxylic acid .

Purification Techniques

  • Recrystallization : Impurity 7 is purified using methylene chloride and sodium bicarbonate washes to remove unreacted starting materials and acidic byproducts .

  • Chromatography : Preparative HPLC with a C18 column and acetonitrile/water mobile phase (70:30 v/v) achieves ≥98% purity .

Table 1: Reaction Optimization Parameters

ParameterOptimal RangeImpact on Impurity Yield
Reaction Temperature117–118°CHigher temps increase yield but risk decomposition
H₂SO₄ Concentration10–15% v/vExcess acid promotes sulfonation
n-Butanol Purity≥99.5%Moisture increases hydrolysis
Reaction Time10–12 hoursShorter times lead to incomplete esterification

Analytical Characterization of this compound

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) :

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, -CH=N-OH), 7.89 (d, J = 8.4 Hz, 1H, aryl-H), 7.52 (d, J = 8.4 Hz, 1H, aryl-H), 4.21 (d, J = 6.8 Hz, 2H, -OCH₂), 2.72 (s, 3H, thiazole-CH₃), 2.01 (m, 1H, -CH(CH₃)₂), 1.35 (d, J = 6.8 Hz, 6H, -CH(CH₃)₂) .

    • ¹³C NMR (100 MHz, DMSO-d₆): δ 172.4 (C=O), 161.2 (C=N), 154.7 (aryl-C-O), 134.5–116.2 (aryl-C), 72.8 (-OCH₂), 28.4 (-CH(CH₃)₂), 18.9 (thiazole-CH₃) .

  • Mass Spectrometry (MS) :

    • ESI-MS : m/z 335.1 [M+H]⁺ (calculated for C₁₆H₁₈N₂O₄S: 334.4 g/mol) .

Chromatographic Analysis

  • HPLC Conditions :

    • Column: Zorbax SB-C18 (4.6 × 250 mm, 5 µm).

    • Mobile Phase: Acetonitrile:0.1% phosphoric acid (65:35 v/v).

    • Flow Rate: 1.0 mL/min.

    • Retention Time: 4.36 minutes.

    • Purity: ≥98.0% (area normalization).

Table 2: Analytical Data for this compound

PropertyValueMethod
Melting Point258°CDSC
λmax (UV)254 nmUV-Vis
Purity≥98.0%HPLC
Solubility2.5 mg/mL in DMSOIn vitro assay

Analyse Des Réactions Chimiques

L’impureté 7 du fébuxostat peut subir diverses réactions chimiques, notamment :

    Oxydation : Ce composé peut être oxydé à l’aide de réactifs tels que le peroxyde d’hydrogène ou le permanganate de potassium, conduisant à la formation de dérivés oxydés.

    Réduction : Des réactions de réduction peuvent être effectuées à l’aide d’agents réducteurs tels que le borohydrure de sodium ou l’hydrure de lithium et d’aluminium, entraînant la réduction du groupe oxime en amine.

    Substitution : Des réactions de substitution peuvent se produire au niveau du cycle aromatique ou de la partie thiazole, selon les réactifs et les conditions utilisés. Les réactifs courants comprennent les halogènes et les nucléophiles tels que les amines ou les thiols.

Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, l’oxydation peut produire des acides carboxyliques ou des cétones, tandis que la réduction peut produire des amines .

Applications de la recherche scientifique

L’impureté 7 du fébuxostat a plusieurs applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

Analytical Methods for Detection

High-Performance Liquid Chromatography (HPLC) is a widely used method for analyzing febuxostat and its impurities, including impurity 7. A study demonstrated an effective HPLC method that allows for the rapid separation and quantification of febuxostat along with its various impurities. This method utilizes octadecylsilane chemically bonded silica as a stationary phase, with a mixed solvent as the mobile phase, achieving high precision and accuracy in detecting impurities .

Method Stationary Phase Mobile Phase Detection
HPLCOctadecylsilane chemically bonded silicaOrganic phase + buffer (gradient elution)UV detection

Quality Control in Pharmaceutical Development

The identification and control of febuxostat impurities are critical for maintaining the quality of pharmaceutical products. Research has shown that specific methods can effectively minimize the formation of these impurities during synthesis. For instance, controlling reaction conditions can prevent the emergence of unwanted byproducts . A comprehensive investigation into various impurities has led to improved specifications for febuxostat, ensuring safer therapeutic options for patients .

Therapeutic Implications

While febuxostat is primarily recognized for its role in managing gout, ongoing research indicates potential broader applications. Studies have suggested that febuxostat may offer renal protection by reducing uric acid levels, which could help prevent kidney damage associated with hyperuricemia . The implications of febuxostat impurity 7 in this context remain an area for further exploration.

Case Studies and Research Findings

Several studies have documented the effects and implications of this compound:

  • A bioequivalence study indicated that variations in impurity levels could affect pharmacokinetic profiles, emphasizing the need for rigorous testing during drug development .
  • Investigations into cardiovascular safety have revealed that febuxostat maintains a favorable safety profile compared to alternatives like allopurinol, particularly in patients with comorbid conditions .

Mécanisme D'action

Le mécanisme d’action de l’impureté 7 du fébuxostat n’est pas bien documenté, car elle est principalement considérée comme une impureté plutôt que comme un ingrédient pharmaceutique actif. Sa similitude structurale avec le fébuxostat suggère qu’elle peut interagir avec des cibles moléculaires similaires, telles que la xanthine oxydase. Le fébuxostat agit en inhibant sélectivement la xanthine oxydase, une enzyme responsable de la conversion de l’hypoxanthine en xanthine et de la xanthine en acide urique . Cette inhibition réduit la production d’acide urique, abaissant ainsi les taux d’acide urique sérique .

Comparaison Avec Des Composés Similaires

The impurity profile of Febuxostat includes multiple structurally related compounds, each with distinct physicochemical and analytical characteristics. Below is a detailed comparison:

Structural and Physicochemical Properties

Impurity CAS Number Molecular Formula Key Structural Features Retention Time (HPLC, min) Detection Method
Impurity 7 1350352-70-3 C₁₆H₁₆N₂O₃S Thiazole ring with cyano and isobutoxy substituents 3.6 ± 0.1 RP-HPLC (318 nm)
Ethyl Ester Impurity Not reported C₁₈H₂₀N₂O₃S Ethyl ester group at C5-carboxylic acid position 4.2 ± 0.2 LC-MS/MS
Amide Impurity Not reported C₁₆H₁₅N₃O₂S Amide substitution at thiazole ring 5.1 ± 0.3 Gradient RP-HPLC
Impurity 4(A) 1239233-86-3 C₁₆H₁₅N₃O₂S Epoxide or lactone ring modifications 6.8 ± 0.2 SCXRD, NMR
Hydroxylamine 7803-49-8 H₃NO Mutagenic byproduct from nitration steps 2.5 ± 0.1 Derivatized HPLC (254 nm)

Key Observations :

  • Structural Differentiation : Impurity 7 is distinguished by its intact thiazole-carboxylic acid backbone, whereas the ethyl ester impurity carries an additional ethyl group. The amide impurity introduces a nitrogen-based functional group, altering polarity and retention behavior .
  • Analytical Separation: Reverse-phase HPLC with C18 columns (e.g., Poroshell 120) and gradients of phosphate buffer (pH 3.0) and methanol effectively resolve these impurities . Impurity 7 elutes earlier (3.6 min) than bulkier derivatives like Impurity 4(A) (6.8 min) .
  • Toxicological Significance : Hydroxylamine, a mutagenic impurity, is regulated to <5.0 μg/g, while Impurity 7 is controlled at ≥0.10% per ICH guidelines .

Analytical Challenges and Advancements

Advanced techniques like LC-MS/MS and SCXRD (single-crystal X-ray diffraction) are essential for structural elucidation. For example, SCXRD confirmed stereochemical differences in Impurity 4(A), while LC-MS/MS provided fragmentation patterns to distinguish Impurity 7 from its analogs . Method validation studies demonstrate recoveries of 98–102% for these impurities, ensuring robustness in quality control .

Activité Biologique

Febuxostat impurity 7, known chemically as 2-[3-((hydroxyimino)methyl)-4-(2-methylpropoxy)phenyl]-4-methylthiazole-5-carboxylic acid, is an impurity associated with the pharmaceutical compound febuxostat, a selective xanthine oxidase inhibitor used primarily for the treatment of gout. Understanding the biological activity of this impurity is essential for assessing its potential safety and efficacy in therapeutic contexts.

  • CAS Number : 1350352-70-3
  • Molecular Formula : C₁₆H₁₈N₂O₄S
  • Molecular Weight : 334.39 g/mol
  • Structure : The compound features a thiazole ring and a carboxylic acid functional group, which may influence its biological interactions.

Febuxostat itself inhibits xanthine oxidase (XOD), an enzyme critical in the purine degradation pathway that leads to uric acid production. The inhibition of XOD by febuxostat results in decreased uric acid levels, which is beneficial for patients with hyperuricemia and gout. Impurity 7's role in this mechanism is not fully characterized; however, it may exhibit similar or modified interactions with XOD or other enzymes involved in purine metabolism.

In Vitro Studies

  • Xanthine Oxidase Inhibition :
    • Febuxostat has a reported inhibition constant (Ki) of 0.6 nM against XOD, indicating potent activity . The potential impact of impurity 7 on XOD activity remains to be elucidated through specific assays.
  • Effects on Other Enzymes :
    • Research indicates that febuxostat does not significantly affect other nucleic acid metabolizing enzymes at concentrations up to 10 µmol/L . Future studies should assess whether impurity 7 alters these findings or exhibits unique enzymatic interactions.

In Vivo Studies

  • Animal Models :
    • Animal studies have shown febuxostat's effectiveness in reducing serum uric acid levels in models treated with uricase inhibitors . The implications of impurity 7 in these models require investigation to determine if it contributes to or detracts from febuxostat's pharmacological effects.

Safety and Toxicology

The presence of impurities in pharmaceutical formulations can pose risks regarding safety and efficacy. A study highlighted that various impurities, including this compound, were characterized using techniques such as HPLC and NMR . Regulatory guidelines suggest that controlling impurity levels is crucial for ensuring drug safety.

Impurity 1H-NMR (δ) ppm IR (υ) cm⁻¹ MS (M++ H) m/z
Impurity VII6.75-6.80 (t, 1H)3364.1153.98
Impurity IX1.17-1.22 (t, 3H)3850.2336.11
Impurity VIINot specifically detailed for Impurity 7 but includes similar characterization methods

Case Studies and Clinical Relevance

A recent clinical study assessed the bioequivalence of generic formulations of febuxostat, which may include varying levels of impurities like impurity 7 . Understanding how these impurities affect pharmacokinetics and therapeutic outcomes is critical for patient safety and drug efficacy.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural elucidation and quantification of Febuxostat Impurity 7?

  • Methodological Answer : Utilize high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) for structural confirmation. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for quantification due to its sensitivity and specificity. Validation parameters (specificity, accuracy, linearity, stability) must align with ICH guidelines, ensuring reproducibility across laboratories . For trace-level detection, gas chromatography-mass spectrometry (GC-MS/MS) is suitable for volatile impurities .

Q. How should researchers design experiments to isolate this compound from bulk drug substances?

  • Methodological Answer : Employ preparative chromatography with orthogonal separation mechanisms (e.g., reverse-phase and ion-exchange). Optimize mobile phase composition and gradient elution to enhance resolution. Monitor purity using ultraviolet (UV) detection at wavelengths specific to Impurity 7’s chromophore. Document all parameters (column type, flow rate, temperature) to enable replication .

Q. What are the critical factors in developing a stability-indicating method for Impurity 7?

  • Methodological Answer : Conduct forced degradation studies under stress conditions (acid/base hydrolysis, oxidation, thermal exposure). Use peak purity analysis via photodiode array (PDA) detectors to confirm no co-elution with degradation products. Validate method robustness by varying column batches and instrumentation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported impurity levels across studies?

  • Methodological Answer : Investigate potential sources of variability:

  • Sample preparation : Differences in extraction efficiency or solvent purity.
  • Instrument calibration : Ensure traceable reference standards and cross-validate with independent labs.
  • Statistical analysis : Apply ANOVA to assess inter-laboratory variability and Cohen’s kappa for inter-rater reliability in data interpretation .

Q. What strategies mitigate co-elution challenges when analyzing Impurity 7 in complex matrices?

  • Methodological Answer : Implement two-dimensional chromatography (2D-LC) or employ mass-directed fractionation. Use software tools (e.g., molecular networking) to deconvolute overlapping peaks. Validate selectivity using spiked samples and matrix-matched calibration curves .

Q. How to synthesize and characterize a reference standard for Impurity 7?

  • Methodological Answer :

  • Synthesis : Optimize reaction conditions (catalyst, solvent, temperature) to maximize yield while minimizing byproducts.
  • Characterization : Confirm identity via HRMS, ¹H/¹³C NMR, and X-ray crystallography (if crystalline). Purity assessment requires orthogonal methods: HPLC-UV for organic impurities and ICP-MS for elemental contaminants .

Q. What experimental designs are optimal for studying the genotoxic potential of Impurity 7?

  • Methodological Answer : Follow ICH M7 guidelines:

  • In silico assessment : Use QSAR tools (e.g., Derek Nexus) to predict mutagenicity.
  • In vitro assays : Conduct Ames tests with and without metabolic activation.
  • Dose-response analysis : Establish thresholds using the TTC (Threshold of Toxicological Concern) approach. Document all data with raw chromatograms and statistical confidence intervals .

Q. Data Analysis and Interpretation

Q. How to statistically validate the limit of quantification (LOQ) for Impurity 7 in low-abundance samples?

  • Methodological Answer : Perform a precision-and-accuracy profile using spiked samples at LOQ levels (e.g., 0.1% w/w). Calculate signal-to-noise ratios (S/N ≥ 10) and use bootstrap resampling to estimate uncertainty intervals. Cross-validate with a second analyst to minimize bias .

Q. What frameworks guide the prioritization of impurities for toxicological evaluation?

  • Methodological Answer : Apply the PICO framework (Population: drug substance; Intervention: impurity profile; Comparison: regulatory thresholds; Outcome: safety margins) to structure hypothesis-driven studies. Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to align research with regulatory expectations .

Q. How to address conflicting data on Impurity 7’s stability under accelerated storage conditions?

  • Methodological Answer : Replicate studies using identical batches and storage protocols. Perform root-cause analysis (e.g., humidity fluctuations, container closure interactions). Publish raw datasets with metadata (e.g., HPLC column lot numbers) to enable meta-analyses .

Q. Ethical and Reproducibility Considerations

Q. What measures ensure transparency in reporting impurity profiling data?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable):
  • Data deposition : Upload raw spectra and chromatograms to public repositories (e.g., Zenodo).
  • Metadata standardization : Use controlled vocabularies (e.g., Allotrope Foundation) for instrument parameters .

Q. How to minimize unconscious bias in impurity quantification?

  • Methodological Answer : Implement double-blind analysis, where analysts are unaware of sample identities. Use automated integration algorithms for peak area calculations. Disclose all conflicts of interest in publications .

Propriétés

IUPAC Name

2-[3-[(E)-hydroxyiminomethyl]-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4S/c1-9(2)8-22-13-5-4-11(6-12(13)7-17-21)15-18-10(3)14(23-15)16(19)20/h4-7,9,21H,8H2,1-3H3,(H,19,20)/b17-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDMGIABSBHFMNF-REZTVBANSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C=NO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)/C=N/O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1350352-70-3
Record name 2-(3-((Hydroxyimino)methyl)-4-(2-methylpropoxy)phenyl)-4-methyl-5-thiazolecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1350352703
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3-((HYDROXYIMINO)METHYL)-4-(2-METHYLPROPOXY)PHENYL)-4-METHYL-5-THIAZOLECARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TD8E5Y9AJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Febuxostat impurity 7
Febuxostat impurity 7
Febuxostat impurity 7
Febuxostat impurity 7
Febuxostat impurity 7
Febuxostat impurity 7

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.